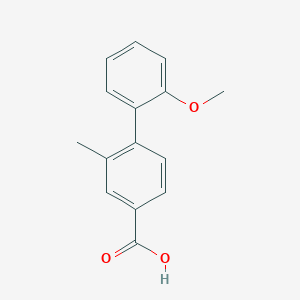
4-(2-Methoxyphenyl)-3-methylbenzoic acid
Vue d'ensemble
Description
4-(2-Methoxyphenyl)-3-methylbenzoic acid, also known as 3-methyl-4-methoxybenzoic acid (MMB), is a phenolic acid compound widely used in scientific research for its various applications. It is a white, crystalline solid with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol. MMB has been found to have a wide range of biochemical and physiological effects, making it a useful tool for scientists in a variety of fields.
Applications De Recherche Scientifique
1. Solubility Studies
4-(2-Methoxyphenyl)-3-methylbenzoic acid has been used in solubility studies. Hart et al. (2015) investigated the solubility of various compounds, including 2-methoxybenzoic acid, in 2-methoxyethanol, providing valuable data for understanding the solubility behavior of similar compounds (Hart et al., 2015).
2. Bioactive Compound Source
Research by Xu et al. (2017) identified bioactive phenyl ether derivatives, closely related to this compound, from marine-derived fungi. These compounds, including derivatives of methoxybenzoic acid, showed significant antioxidant activities (Xu et al., 2017).
3. Cholinesterase Inhibition Studies
Arfan et al. (2018) synthesized compounds derived from 4-methoxybenzoic acid for cholinesterase inhibitory potential. These derivatives were evaluated for their potential in treating diseases like Alzheimer's (Arfan et al., 2018).
4. Antitumor and Antioxidant Activities
Wilairat et al. (2006) isolated compounds including derivatives of 4-methoxybenzoic acid from Schisandra verruculosa. These compounds were evaluated for their antitumor, antiproliferative, and antioxidant activities (Wilairat et al., 2006).
5. Synthesis of Pharmaceutical Intermediates
Salman et al. (2002) reported the synthesis of compounds from 2-hydroxy-4-methylbenzoic acid, providing insights into the production of key intermediates for pharmaceuticals (Salman et al., 2002).
6. Antibacterial and Antifungal Activities
Shao et al. (2007) isolated new compounds, including derivatives of 4-methoxybenzoic acid, from Mangrove fungus. These compounds exhibited notable antibacterial and antifungal activities (Shao et al., 2007).
7. Liquid Crystal Applications
Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives, including 2-methoxybenzoic acid, as dopants for polyaniline in liquid crystal applications (Amarnath & Palaniappan, 2005).
Mécanisme D'action
Target of Action
The primary target of 4-(2-Methoxyphenyl)-3-methylbenzoic acid is the enzyme 2-hydroxychromene-2-carboxylate isomerase . This enzyme is involved in the naphthalene catabolic pathway and catalyzes the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) .
Mode of Action
It is suggested that the compound interacts with its target enzyme, leading to changes in the enzyme’s activity
Biochemical Pathways
The compound is involved in the naphthalene catabolic pathway . This pathway is responsible for the breakdown of naphthalene, a polycyclic aromatic hydrocarbon, into simpler compounds.
Result of Action
Given its target, it is likely that the compound influences the metabolism of naphthalene and potentially other related compounds .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-(2-Methoxyphenyl)-3-methylbenzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By affecting these pathways, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to inhibition or activation of their activity. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction. This inhibition can result in altered phosphorylation states of target proteins, ultimately affecting cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can have distinct biological activities. These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to interact with organic anion transporters, facilitating its uptake into cells and distribution within tissues. This transport mechanism is crucial for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been found to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism. This subcellular targeting is essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-9-11(15(16)17)7-8-12(10)13-5-3-4-6-14(13)18-2/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUPKIVDGOJXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620587 | |
| Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
473264-05-0 | |
| Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


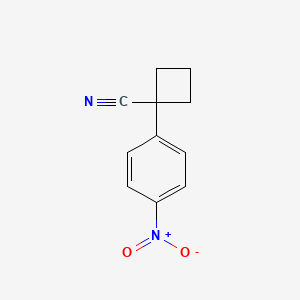

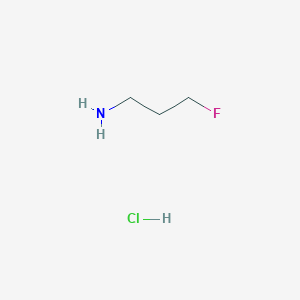
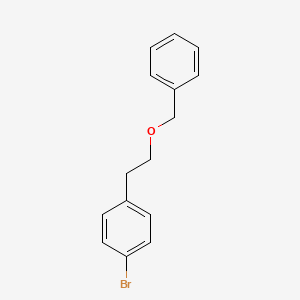
![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)



![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)
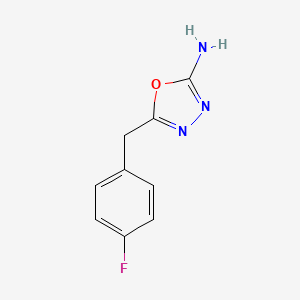
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)

